methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
Description
Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a fused cyclopropane-oxolane scaffold. Its molecular formula is C₇H₁₀O₃ (molecular weight: 142.15 g/mol), with a bicyclo[3.1.0]hexane core substituted by a methyl ester group at the 6-position and an oxygen atom in the 2-position . The compound’s stereochemistry (1S,5S,6S) is critical for its physicochemical and biological properties.
Synthesis:
The compound is synthesized via copper(II)-catalyzed [3+2]-cycloaddition reactions. For example, methyl furan-2-carboxylate reacts with diazo esters under catalysis by Cu(OTf)₂ to yield the bicyclic product with high enantiomeric excess (ee) . Key steps include cyclopropanation of the furan ring and subsequent esterification (e.g., using tert-butyl diazoacetate) to optimize enantioselectivity .
Properties
IUPAC Name |
methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3/t4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZWDGVVQCYWMR-ZLUOBGJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1OCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2[C@@H]1OCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Catalytic Methods:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst System | Phosphine + Photoredox catalyst | |
| Substrate | Functionalized allyl alcohols | |
| Solvent | Acetonitrile or dichloromethane | |
| Temperature | Room temperature to 40°C |
Adapting this method to the target compound would require modifying the substrate to include a methyl ester group at the 6-position and optimizing stereocontrol via chiral phosphine ligands.
Stereochemical Control and Protecting Group Strategies
Achieving the (1S,5S,6S) configuration necessitates precise stereochemical management. A documented strategy for related bicyclo[3.1.0]hexanes involves:
-
Chiral Auxiliaries : Introducing temporary chiral groups to steer cyclization.
-
Asymmetric Catalysis : Using chiral Lewis acids like scandium triflate (Sc(OTf)₃) during key steps.
-
Dynamic Kinetic Resolution : Leveraging reversible reactions to enrich the desired diastereomer.
For example, in the synthesis of amino-bicyclo[3.1.0]hexanes, a titanium-mediated Strecker reaction achieves >90% diastereoselectivity. Applying similar conditions to the target compound would involve substituting the amino group with a methyl ester while retaining stereochemical fidelity.
Functionalization and Esterification
The methyl ester group at the 6-position can be introduced via late-stage esterification or early incorporation into the substrate. Two approaches are prevalent:
-
Pre-cyclization Esterification : Starting with a carboxylate-containing precursor, such as methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate, before cyclization.
-
Post-cyclization Modification : Hydrolyzing a nitrile intermediate to a carboxylic acid, followed by methylation with dimethyl sulfate.
The choice depends on the stability of intermediates. For instance, post-cyclization methylation avoids exposing sensitive bicyclic intermediates to harsh esterification conditions.
Purification and Isolation Techniques
Purifying the target compound requires methods that preserve stereochemical integrity. Recrystallization from acetone/water mixtures is effective for analogous oxabicyclo compounds. Steps include:
This method yields high-purity material with minimal racemization, as demonstrated in the isolation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate:
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Differences :
- Fluorination: The 6-fluoro analog () exhibits improved metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .
Heteroatom Variations: Oxa vs. Aza Bicyclo Derivatives
Key Differences :
- Acid/Base Properties : Azabicyclo compounds (e.g., ) are basic due to the amine group, whereas the target compound’s ester group is neutral, affecting solubility and ionization .
Pharmacological Analogs: mGluR Agonists
Key Insights :
- However, the absence of amino or carboxylic acid groups may limit direct receptor interactions .
- LY354740’s anxiolytic efficacy (ED₅₀ = 0.2–0.5 mg/kg) without side effects highlights the therapeutic advantage of 2-oxabicyclo scaffolds, a profile the target compound may share if modified with bioactive substituents .
Key Differences :
- The target compound’s synthesis achieves high ee using cost-effective Cu(OTf)₂, whereas the fluorinated analog requires specialized ligands and HPLC purification .
Biological Activity
Methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound notable for its unique stereochemistry and the presence of an oxirane ring fused to a cyclopropane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 142.15 g/mol. The compound's structure includes an oxirane ring, which contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| CAS Number | 88333-11-3 |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The oxirane ring acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of various biological pathways depending on the target involved.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Enzyme Inhibition:
- The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it shows potential as a modulator of glutamate receptors, which are critical in neurotransmission and synaptic plasticity.
2. Antimicrobial Properties:
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
3. Neuroprotective Effects:
- Its interaction with metabotropic glutamate receptors suggests potential neuroprotective effects, particularly in conditions characterized by excitotoxicity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Glutamate Receptors:
A study demonstrated that this compound acts as a negative allosteric modulator at metabotropic glutamate receptor subtype 5 (mGluR5), impacting calcium mobilization in neuronal cells . -
Antimicrobial Activity:
In vitro tests revealed that the compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibacterial agents .
Q & A
Q. Solutions :
- Process Intensification : Use flow chemistry to control exotherms and improve safety .
- Ligand Recycling : Immobilize chiral ligands on solid supports.
- Alternative Reducing Agents : Replace BH₃·THF with NaBH₄/MeOH for safer, scalable reductions .
Biological: What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
Target-specific assays include:
- Enzyme Inhibition : HDAC (histone deacetylase) assays using fluorogenic substrates (e.g., Ac-Lys-AMC) to measure IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for mGlu2/3 receptors (e.g., [³H]LY354740 competition binding in HEK293 cells) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
Data Analysis: How to resolve contradictions in reaction yields or stereochemical outcomes?
Methodological Answer:
- Reaction Monitoring : Use LC-MS or in situ IR to detect intermediates/byproducts (e.g., chloroketones in ).
- Byproduct Analysis : Isolate side products via prep-HPLC and characterize via NMR/MS to identify competing pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and explain stereochemical discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
